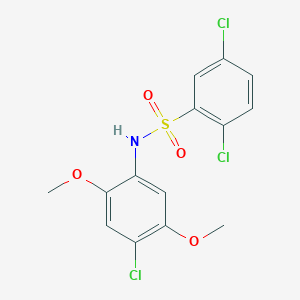

2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl3NO4S/c1-21-12-7-11(13(22-2)6-10(12)17)18-23(19,20)14-5-8(15)3-4-9(14)16/h3-7,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMZRYSBBEFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 4-chloro-2,5-dimethoxyaniline as starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2,5-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts and appropriate ligands are typically employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

- This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of benzenesulfonamides exhibit significant antibacterial properties. For instance, compounds similar to 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Cancer Research

- The compound's structure suggests potential anticancer activity. Research has indicated that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells. In vitro studies have demonstrated that such compounds can reduce cell proliferation in various cancer cell lines .

Agrochemical Applications

Herbicide Development

- 2,5-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide has been explored for its herbicidal properties. Its mechanism involves the inhibition of specific enzymes crucial for plant growth. Field trials have shown promising results in controlling weed populations without harming crop yields .

Pesticide Formulations

- The compound is also being studied as an active ingredient in pesticide formulations. Its efficacy against certain pests has been documented, leading to its inclusion in integrated pest management strategies .

Data Tables

| Application Area | Specific Use | Efficacy Observed |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Gram-positive bacteria |

| Anticancer activity | Inhibits cancer cell proliferation | |

| Agrochemicals | Herbicide | Controls weed populations |

| Pesticide formulation | Effective against specific pests |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antibacterial properties of various sulfonamide derivatives, including 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Cancer Cell Proliferation Inhibition : An investigation into the anticancer properties of this compound revealed that it could inhibit the growth of breast cancer cells by up to 70% at a specific concentration over 48 hours .

- Field Trials for Herbicidal Activity : A series of field trials conducted on soybean crops demonstrated that the application of this compound effectively reduced weed biomass by over 50% compared to untreated controls while maintaining crop health .

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The chlorine and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Core Substituent Variations

- Target Compound: Benzene ring: 2,5-dichloro. N-linked aryl group: 4-chloro-2,5-dimethoxyphenyl. Molecular formula: Not explicitly provided, but inferred as C₁₄H₁₂Cl₃NO₄S (based on analogs in ).

Key Analogs :

- Benzene ring : 4-chloro (vs. 2,5-dichloro in target).

- Molecular weight : 362.221 g/mol.

Impact : Reduced steric hindrance compared to dichloro substitution.

- N-linked aryl group : 2,4-dimethoxy (vs. 2,5-dimethoxy in target).

- Molecular weight : 362.23 g/mol.

Impact : Altered hydrogen bonding due to methoxy positional isomerism .

- N-linked aryl group : 2-methyl-4-nitro (vs. chloro-dimethoxy in target).

- Biological activity: Induces apoptosis in hepatocellular carcinoma cells via Wnt/β-catenin pathway inhibition . 4-Bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide ():

- Benzene ring : 4-bromo (vs. 2,5-dichloro in target).

- Molecular weight : 406.675 g/mol.

- Impact : Bromine’s larger atomic radius may enhance lipophilicity and receptor binding affinity .

Functional Group Comparisons

Physicochemical Properties

- Density and Solubility: The 2,5-dichloro substitution in the target compound likely increases density compared to mono-chloro analogs (e.g., 1.446 g/cm³ predicted for ) . Methoxy groups enhance solubility in polar solvents, while chloro/bromo substituents increase hydrophobicity.

Acidity (pKa) :

- Predicted pKa of ~8.80 for analogs () suggests moderate acidity, influencing ionization and bioavailability .

Actividad Biológica

2,5-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of dichloro and dimethoxy substitutions on the phenyl rings enhances its pharmacological profile.

Research indicates that sulfonamide compounds often exhibit their biological effects through inhibition of specific enzymes or receptors. For 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide, the following mechanisms have been observed:

- Inhibition of Lipoxygenases : Similar compounds have shown potent inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and various diseases including diabetes and cancer .

- Antitumor Activity : Some derivatives related to this compound have demonstrated significant antitumor properties by inhibiting cell proliferation in various cancer cell lines .

Biological Activity Data

A summary of biological activity data for 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide is presented in Table 1.

| Activity | IC50 Value (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Lipoxygenase Inhibition | < 1 | Human Platelets | |

| Antiproliferative Activity | 0.64 | MM1.S Multiple Myeloma | |

| Inhibition of Tumor Growth | < 10 | HCT116 Colon Cancer |

Case Studies

- Diabetes and Inflammation : A study highlighted the role of related compounds in reducing inflammatory markers in diabetic models. The inhibition of lipoxygenase pathways was linked to decreased progression of diabetic kidney disease .

- Cancer Treatment : In a preclinical trial involving various cancer cell lines, derivatives similar to this compound showed promising results in inhibiting tumor growth and enhancing apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2,5-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution, where sulfonyl chloride reacts with aniline derivatives under controlled basic conditions (e.g., pyridine or triethylamine). Evidence from sulfonamide synthesis in similar structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) suggests refluxing in anhydrous dichloromethane or tetrahydrofuran (THF) at 60–80°C for 12–24 hours, followed by purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm⁻¹) and aromatic C-Cl vibrations (750–800 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR in CDCl₃ to resolve methoxy (δ 3.7–3.8 ppm) and aromatic proton environments (δ 6.7–7.8 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at 100–150 K resolves Cl and O methoxy substituent orientations .

Q. How can researchers assess the biological activity of this sulfonamide derivative?

- Methodology : Initial screening for antimicrobial or enzyme inhibitory activity involves in vitro assays (e.g., broth microdilution for MIC values or fluorometric enzyme inhibition). Reference studies on structurally related sulfonamides highlight correlations between electron-withdrawing substituents (e.g., Cl, OCH₃) and enhanced bioactivity .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved for this compound?

- Methodology : Contradictions may arise from dynamic processes (e.g., rotameric equilibria in solution). Use variable-temperature NMR to probe conformational changes. Compare with static X-ray structures refined via SHELXL, ensuring hydrogen atom positions are validated using Hirshfeld surface analysis .

Q. What strategies optimize crystallization conditions for structural studies?

- Methodology : Screen solvents (e.g., DMSO, DMF, ethanol) using vapor diffusion or slow evaporation. For sulfonamides, adding co-solvents like hexane or toluene improves crystal quality. Evidence from analogous compounds shows that methoxy groups enhance π-π stacking, favoring monoclinic or orthorhombic systems .

Q. How do substituent positions influence the compound’s reactivity in azo dye applications?

- Methodology : Perform computational modeling (DFT) to evaluate electronic effects of Cl and OCH₃ groups on azo coupling reactivity. Experimental validation involves synthesizing derivatives (e.g., replacing Cl with Br) and comparing reaction rates in diazonium salt formation. Reference studies on Pigment Yellow 97 highlight the role of sulfonamide moieties in stabilizing intermediates .

Q. What advanced chromatographic methods improve purity analysis for trace impurities?

- Methodology : Use UHPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation. Compare with GC-MS for volatile byproducts. Evidence from NBOMe analog studies suggests limits of detection (LOD) < 0.1 µg/mL for trace impurities .

Q. How can the compound’s potential in material science applications be evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.